N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide (CAS RN: 17122-69-9) is an acetamide derivative featuring a hydroxyimino (HON=) group at the α-carbon and a 3,4-dimethylphenyl substituent on the nitrogen atom . Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. Structurally, the compound’s planar amide group and conjugated hydroxyimino moiety may influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
(2E)-N-(3,4-dimethylphenyl)-2-hydroxyiminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-4-9(5-8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWMUOGEOATZNF-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=N/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17122-69-9 | |
| Record name | NSC106587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 3,4-dimethylphenylamine with glyoxylic acid oxime. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxyimino group. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide with structurally or functionally related acetamide derivatives, highlighting key differences in substituents, synthesis, and properties.
Key Structural and Functional Insights :
Substituent Effects: Electron-Withdrawing Groups: Chloro or hydroxyimino substituents (e.g., ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions or coordination chemistry . Bulkier Groups: Compounds like 9b () and 303032-43-1 () exhibit improved CNS permeability or target specificity due to extended aromatic systems .
Synthetic Methods :
- Amide coupling (e.g., HATU/DMSO in ) is a common strategy for acetamide derivatives .
- Chloroacetylation () is preferred for agrochemical analogs .
Biological Relevance :
- Orexin-1 antagonists (e.g., 9b) highlight the importance of balanced lipophilicity for CNS penetration .
- Herbicidal chloroacetamides () rely on alkylation of plant enzyme targets .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Water Solubility (mg/mL)* |
|---|---|---|---|
| This compound | 192.22 | 1.8 | 2.1 (Low) |
| 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide | 313.39 | 3.2 | 0.5 (Low) |
| 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide | 274.76 | 3.5 | 0.2 (Very low) |
Biological Activity
N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and research findings related to its efficacy in various applications.
This compound features a hydroxyimino functional group attached to an acetamide structure, specifically linked to a 3,4-dimethylphenyl group. Its molecular formula is , with a molecular weight of 192.21 g/mol. The compound exhibits a predicted density of 1.14 g/cm³ and a pKa of approximately 8.90, indicating its potential for interaction with biological molecules through hydrogen bonding and hydrophobic interactions.
The biological activity of this compound is primarily attributed to the hydroxyimino group, which can form hydrogen bonds with various biological targets. This interaction can modulate enzyme activities and influence biochemical pathways. The phenyl group is likely to engage with hydrophobic regions in proteins, further affecting their function and stability .
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. Its structural features suggest potential applications in medicinal chemistry as an antibacterial agent. The hydroxyimino group enhances biological interactions, potentially leading to increased efficacy against specific pathogens .
Table 1: Antibacterial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These values indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus compared to some Gram-negative strains .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit the replication of certain viruses by interfering with their life cycles. For instance, it has shown promising results against influenza virus strains in vitro .
Table 2: Antiviral Efficacy
| Virus Type | IC50 (µM) |
|---|---|
| Influenza A | 15 |
| Herpes Simplex Virus | 20 |
These findings highlight the compound's potential as a therapeutic agent against viral infections .
Study on Antibacterial Activity
In a study conducted by Rbaa et al., this compound was synthesized and tested against six pathogenic strains. The results demonstrated significant antibacterial activity, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa, showcasing inhibition zones comparable to standard antibiotics .
Antiviral Research
Another investigation focused on the compound's antiviral properties, revealing that it could effectively reduce viral loads in cell cultures infected with influenza virus strains. The study indicated an IC50 value of approximately 15 µM, suggesting moderate effectiveness in inhibiting viral replication .
Q & A
Q. What are the optimal synthetic routes for preparing N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : A two-step approach is recommended: (1) Condensation of 3,4-dimethylaniline with ethyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) to form the acetamide intermediate. (2) Hydroxyimino group introduction via reaction with hydroxylamine hydrochloride under controlled pH (8–9) and temperature (60–70°C) .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water) to achieve >90% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for 3,4-dimethylphenyl), hydroxyimino protons (δ 8.5–9.0 ppm), and carbonyl signals (δ 165–170 ppm) .
- IR : Confirm C=O stretch (~1680 cm⁻¹) and N–O stretch (~940 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How does the solubility of this compound vary across solvents, and what solvent systems are ideal for crystallization?
- Solubility Profile :
- High solubility in DMSO and DMF (>50 mg/mL).
- Moderate solubility in ethanol (~10 mg/mL) .
- Crystallization : Use ethanol/water (3:1 v/v) for needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. What are the crystallographic features of this compound, and how does hydrogen bonding influence its solid-state packing?
- Crystal Structure : Monoclinic system (space group P2₁/c) with three independent molecules per asymmetric unit. The N–H···O hydrogen bonds (2.89–3.02 Å) form chains along the b-axis, stabilizing the lattice .
- Conformational Analysis : The hydroxyimino group adopts a syn conformation relative to the 3-methyl substituent, contrasting with antiperiplanar conformations in halogenated analogs .
Q. How can computational methods (e.g., DFT) predict the antioxidant activity of this compound derivatives?
- Approach :
- Calculate bond dissociation enthalpy (BDE) for the N–O group to assess radical scavenging potential.
- Perform docking studies with antioxidant enzymes (e.g., SOD, catalase) to evaluate binding affinity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling in NMR) for structurally similar acetamide derivatives?
- Case Study : For split aromatic signals in ¹H NMR:
- Use NOESY to confirm spatial proximity of methyl and hydroxyimino groups.
- Reassign peaks via 2D HSQC/HMBC to distinguish overlapping signals .
- Advanced Tools : Dynamic NMR at variable temperatures to probe restricted rotation in amide bonds .
Methodological Considerations
Q. How can X-ray diffraction data be leveraged to refine molecular docking models for biological target interactions?
- Workflow : (1) Extract torsion angles and bond lengths from crystallographic data (CCDC entry for ). (2) Optimize ligand geometry in Gaussian09 using B3LYP/6-31G(d). (3) Dock into target proteins (e.g., COX-2) using AutoDock Vina, incorporating flexibility in the hydroxyimino group .
Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be mitigated?
- Challenges :
- Low regioselectivity in hydroxyimino formation.
- Byproduct generation during amide coupling.
- Solutions :
- Use flow chemistry for precise pH/temperature control.
- Employ immobilized reagents (e.g., polymer-supported HATU) to simplify purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
